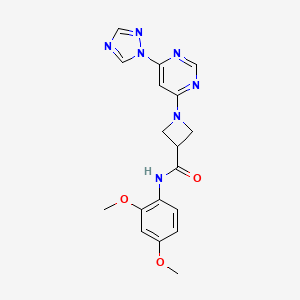
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole and Pyrimidine Rings : These heterocycles are known for their significant biological activities.
- Azetidine Moiety : This four-membered ring contributes to the compound's unique properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
Molecular Formula : C21H25N9O
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:
Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects with an IC50 value of approximately 2.5 µM, indicating strong potential as an anti-tubercular agent .
Anticancer Properties
The compound was assessed for its antiproliferative effects on several cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 5 µM to 15 µM across different cell lines, suggesting selective cytotoxicity towards tumor cells while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit certain enzymes critical for microbial survival.
- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways.
Case Study 1: Anti-Tubercular Activity
A recent study synthesized derivatives of the compound and tested them against Mycobacterium tuberculosis. Among the derivatives, one showed an IC90 of 3.73 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Efficacy
In vitro studies involving the treatment of various cancer cell lines revealed that the compound significantly reduced cell viability. For instance, the HeLa cell line exhibited an IC50 value of 8 µM after 48 hours of treatment. The mechanism involved was primarily through apoptosis induction as confirmed by flow cytometry assays .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | 2.5 | Significant inhibitory effect |
| Anticancer | HeLa | 8 | Induces apoptosis |
| Anticancer | MCF7 | 10 | Selective cytotoxicity |
| Anticancer | A549 | 15 | Moderate activity |
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-27-13-3-4-14(15(5-13)28-2)23-18(26)12-7-24(8-12)16-6-17(21-10-20-16)25-11-19-9-22-25/h3-6,9-12H,7-8H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIZQJZWBFLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














